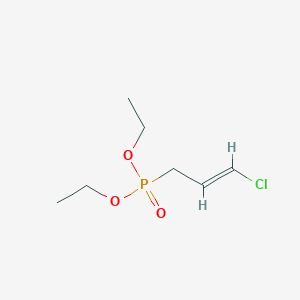
Methyl 2-(4-chlorophenyl)sulfanylacetate
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)sulfanylacetate, also known as Methyl 4-chlorothiobenzoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific chemical process, which will be discussed in the subsequent section. The purpose of
Aplicaciones Científicas De Investigación
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation. In organic synthesis, Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is used as a reagent for the synthesis of various organic compounds. In material science, this compound is used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting specific enzymes or proteins in the body. For example, studies have shown that Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, analgesic, and anticancer properties. In vivo studies have also shown that Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has anti-inflammatory and analgesic effects, as well as the potential to inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using simple chemical reactions. Another advantage is that this compound has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in specific applications.
Direcciones Futuras
There are several future directions for research on Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of more effective drugs for the treatment of various diseases. Another direction is to explore the potential applications of this compound in material science, which may lead to the development of novel materials with unique properties. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical settings.
Conclusion
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific chemical process and has been studied for its potential applications in medicinal chemistry, organic synthesis, and material science. Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is a promising compound that has the potential to make significant contributions to various scientific fields.
Métodos De Síntesis
Methyl 2-(4-chlorophenyl)sulfanylacetate 2-(4-chlorophenyl)sulfanylacetate is synthesized using a chemical process that involves the reaction between 4-chlorobenzenethiol and methyl acetoacetate. The reaction is catalyzed by the use of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSLGCXURMKUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934991 | |
| Record name | Methyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)sulfanylacetate | |
CAS RN |
15446-15-8 | |
| Record name | Methyl 2-[(4-chlorophenyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15446-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC58868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40934991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-chlorophenylthio)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)







